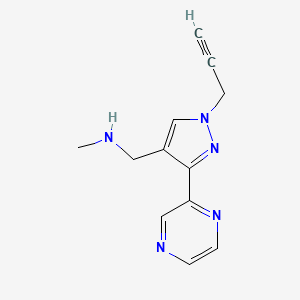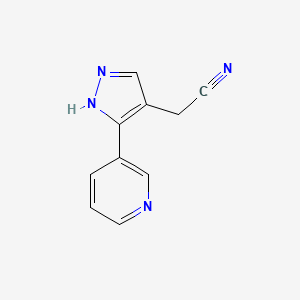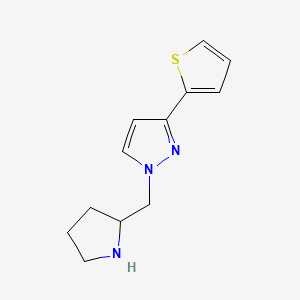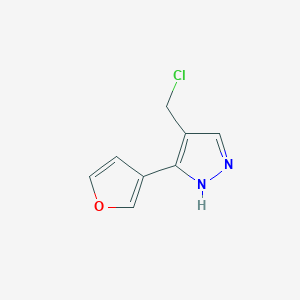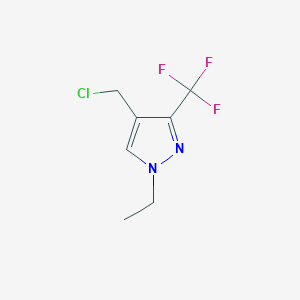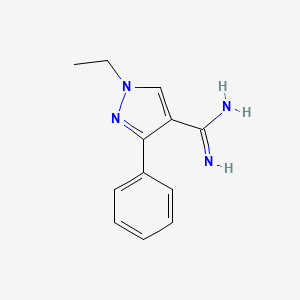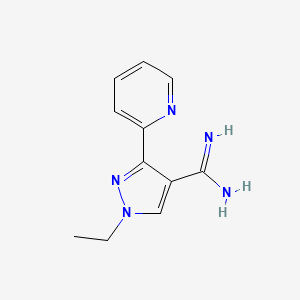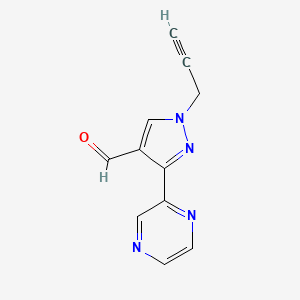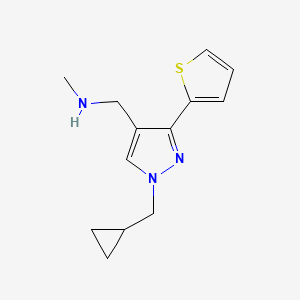
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one, also known as 2-chloro-1-(3-hydroxy-3-trifluoromethylazetidin-1-yl)butan-1-one, or simply 2-CTBA, is a compound that has been utilized in a variety of scientific research applications. It is a relatively new compound, and its unique properties have made it a valuable tool for researchers in a range of disciplines.
Scientific Research Applications
Building Blocks for Synthesis
Compounds similar to 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one have been utilized as versatile building blocks in organic synthesis. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into new chlorides that serve as precursors for constructing CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. These compounds have also been used for synthesizing novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones, showcasing their utility in creating structurally diverse molecules with potential for further chemical modifications (Dao Thi et al., 2018).
Synthesis of Bicyclic Gamma-Lactams
Another application involves the diastereoselective synthesis of bicyclic gamma-lactams through ring expansion of monocyclic beta-lactams. This process demonstrates the chemical's utility in generating complex bicyclic structures, which could be of significance in the development of new pharmacophores or materials (Dekeukeleire et al., 2009).
Elastase Inhibitors
Additionally, derivatives of beta-lactams, such as 1-alkoxycarbonyl-3-bromoazetidin-2-ones, have been investigated for their potential as elastase inhibitors. These compounds demonstrate the ability to act as transient inhibitors, which could have implications for therapeutic applications targeting protease-mediated diseases (Beauve et al., 1999).
Anti-inflammatory Compounds
Research into related analogues like 4-(6-methoxy-2-naphthyl)butan-2-one and its derivatives has been conducted to assess their anti-inflammatory properties. These studies help to highlight the potential of such compounds in medicinal chemistry, particularly in the development of new anti-inflammatory agents (Goudie et al., 1978).
Transformation into Amino Alcohols
Furthermore, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has been explored, indicating the potential of these compounds in the synthesis of amino alcohols, which are valuable in pharmaceutical chemistry (Mollet et al., 2011).
properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-2-5(9)6(14)13-3-7(15,4-13)8(10,11)12/h5,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFROSBPTYMETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



